molecular formula C14H25NO3 B13455041 tert-butyl N-(1-formyl-4,4-dimethylcyclohexyl)carbamate

tert-butyl N-(1-formyl-4,4-dimethylcyclohexyl)carbamate

Cat. No.: B13455041
M. Wt: 255.35 g/mol
InChI Key: AVYTVKUJZJXHGP-UHFFFAOYSA-N
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Description

tert-Butyl N-(1-formyl-4,4-dimethylcyclohexyl)carbamate: is an organic compound with a complex structure that includes a tert-butyl group, a formyl group, and a dimethylcyclohexyl moiety

Properties

Molecular Formula

C14H25NO3

Molecular Weight

255.35 g/mol

IUPAC Name

tert-butyl N-(1-formyl-4,4-dimethylcyclohexyl)carbamate

InChI

InChI=1S/C14H25NO3/c1-12(2,3)18-11(17)15-14(10-16)8-6-13(4,5)7-9-14/h10H,6-9H2,1-5H3,(H,15,17)

InChI Key

AVYTVKUJZJXHGP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)(C=O)NC(=O)OC(C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-formyl-4,4-dimethylcyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable formylating agent in the presence of a catalyst. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(1-formyl-4,4-dimethylcyclohexyl)carbamate undergoes several types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid under specific conditions.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted carbamates.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(1-formyl-4,4-dimethylcyclohexyl)carbamate is used as a building block for the synthesis of more complex molecules

Biology and Medicine: In biological research, this compound is studied for its potential use in drug development. Its unique structure allows it to interact with specific biological targets, making it a candidate for the development of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-formyl-4,4-dimethylcyclohexyl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The carbamate group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

  • tert-Butyl N-(4-formylbenzyl)carbamate
  • tert-Butyl N-(4-formylcyclohexyl)carbamate
  • tert-Butyl N-(1-methyl-4-oxocyclohexyl)carbamate

Comparison: tert-Butyl N-(1-formyl-4,4-dimethylcyclohexyl)carbamate is unique due to the presence of the dimethylcyclohexyl moiety, which imparts distinct steric and electronic properties. This differentiates it from other similar compounds, making it suitable for specific applications where these properties are advantageous.

Biological Activity

Introduction

tert-butyl N-(1-formyl-4,4-dimethylcyclohexyl)carbamate is a carbamate derivative that has garnered attention in organic synthesis and potential biological applications. Its unique structure, characterized by a tert-butyl group and a formyl moiety, suggests various mechanisms of action that could influence biological systems. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications.

Molecular Formula: C14H25NO3
Molecular Weight: 255.36 g/mol
Structure:

  • The compound features a tert-butyl group, a formyl group, and a dimethylcyclohexyl moiety, which contribute to its chemical reactivity and potential biological interactions.

Synthesis Methods

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with suitable formylating agents such as di-tert-butyl dicarbonate (Boc2O). This reaction is usually conducted under mild conditions to preserve the integrity of the product. The process may include purification steps such as recrystallization or chromatography to achieve high purity levels.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Nucleophilic Addition: The formyl group can participate in nucleophilic addition reactions, which may lead to modifications in enzyme activity or receptor binding.
  • Hydrolysis: The carbamate moiety can undergo hydrolysis under acidic or basic conditions, potentially releasing biologically active species.
  • Oxidation and Reduction Reactions: The compound can engage in oxidation and reduction reactions, altering its functional groups and affecting its biological efficacy.

Table 1: Summary of Chemical Reactions

Reaction TypeCommon ReagentsConditions
OxidationHydrogen peroxide, potassium permanganateMild conditions
ReductionLithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)Anhydrous solvents
SubstitutionVarious nucleophiles/electrophilesSpecific conditions

Table 2: Biological Activities of Related Compounds

Compound NameActivity TypeReference
Carbamate Derivative AAntimicrobial
Carbamate Derivative BEnzyme Inhibition
Carbamate Derivative CFungicidal

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